Midamaline

Description

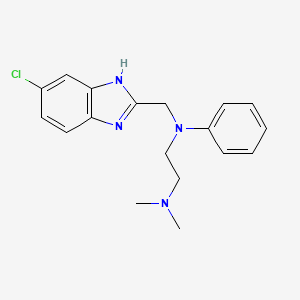

Midamaline (chemical name: N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N'-dimethyl-N-phenylethane-1,2-diamine) is a synthetic compound classified as a local anesthetic . Its structure features a benzimidazole core linked to a phenylethylenediamine moiety, distinguishing it from conventional local anesthetics like lidocaine or bupivacaine. This compound's mechanism of action involves sodium channel blockade, inhibiting neuronal signal transmission, which aligns with its primary use in regional anesthesia .

Properties

CAS No. |

496-38-8 |

|---|---|

Molecular Formula |

C18H21ClN4 |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

N'-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C18H21ClN4/c1-22(2)10-11-23(15-6-4-3-5-7-15)13-18-20-16-9-8-14(19)12-17(16)21-18/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

InChI Key |

VFSSTMGMWLZGCO-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Other CAS No. |

496-38-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Midamaline can be synthesized through a multi-step process involving the reaction of 5-chloro-2-benzimidazolylmethyl chloride with N-phenyl-N’,N’-dimethylethylenediamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . Purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Midamaline undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Midamaline has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.

Biology: Studied for its potential effects on biological systems, particularly its anesthetic properties.

Medicine: Investigated for its use as a local anesthetic in medical procedures.

Industry: Used in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of midamaline involves its interaction with sodium channels in nerve cells . By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses . This results in the blockade of nerve signal transmission, leading to its anesthetic effects . The molecular targets include voltage-gated sodium channels , and the pathways involved are related to the inhibition of action potential generation in neurons .

Comparison with Similar Compounds

Structural Analogues

Midamaline’s benzimidazole group is a key structural feature shared with antiparasitic agents (e.g., albendazole) but rare among local anesthetics. Below is a comparison with two functionally similar local anesthetics: lidocaine (amide-type) and benzocaine (ester-type).

Table 1: Structural Comparison

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| This compound | Benzimidazole | Chlorobenzimidazole, phenylethylenediamine |

| Lidocaine | Aminoamide | Diethylaminoacetamide, xylidine |

| Benzocaine | Ester | Para-aminobenzoic acid ethyl ester |

Implications :

Pharmacokinetic Properties

Table 2: Pharmacokinetic Profile Comparison

| Parameter | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset (minutes) | Not reported | 2–5 | 5–10 |

| Duration (hours) | Not reported | 1–2 | 4–8 |

| Metabolism | Hepatic (predicted) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Protein Binding | Not reported | 60–80% | 95% |

Key Observations :

Pharmacodynamic Differences

- Safety Profile: Unlike ester-type anesthetics (benzocaine), this compound is less likely to cause para-aminobenzoic acid (PABA)-mediated allergies .

Table 3: Clinical Indications and Adverse Effects

| Compound | Indications | Common Adverse Effects |

|---|---|---|

| This compound | Regional anesthesia | Limited data; predicted CNS effects |

| Lidocaine | Local anesthesia, arrhythmia | Hypotension, seizures |

| Bupivacaine | Surgical anesthesia | Cardiotoxicity, neurotoxicity |

Notable Gaps:

Biological Activity

Midamaline, a compound that has garnered attention in pharmacological research, is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a monobenzonum derivative, which indicates its structural complexity and potential reactivity. Its chemical formula and specific structural characteristics are crucial for understanding its biological interactions.

Pharmacological Profile

1. Mechanism of Action:

this compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. Research indicates that it may influence neurotransmitter systems, particularly affecting acetylcholine levels, which is significant for conditions like Alzheimer's disease .

2. Biological Activities:

- Anticholinergic Effects: this compound has been studied for its potential anticholinergic properties, which may be beneficial in treating disorders characterized by excessive cholinergic activity.

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties against certain viral strains, although detailed mechanisms remain to be fully elucidated .

- Cytotoxicity: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating potential applications in oncology .

Case Studies

1. Alzheimer's Disease Research:

A significant body of research has focused on this compound's role in modulating cholinergic signaling. A study evaluated its efficacy in inhibiting acetylcholinesterase (AChE) activity, a key enzyme involved in the breakdown of acetylcholine. Results demonstrated that this compound effectively inhibited AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .

2. Cancer Cell Line Studies:

In another study, this compound was tested against multiple cancer cell lines including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The findings indicated that this compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant anti-cancer potential .

Table 1: Summary of Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.